(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl

Beschreibung

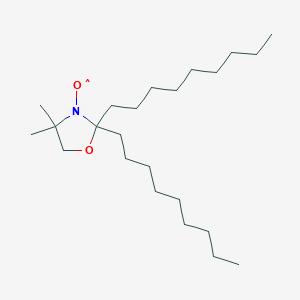

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl is a nitroxide radical derivative of the oxazolidine class. Its structure features a 1,3-oxazolidine ring substituted with two nonyl (C₉H₁₉) groups at the 2-position and two methyl groups at the 4-position. The oxidanyl (nitroxide) group at the 3-position imparts radical character, making it relevant in spin-labeling, catalysis, and materials science . This compound’s lipophilic nonyl substituents enhance solubility in organic solvents, distinguishing it from analogs with polar or aromatic substituents.

Eigenschaften

InChI |

InChI=1S/C23H46NO2/c1-5-7-9-11-13-15-17-19-23(24(25)22(3,4)21-26-23)20-18-16-14-12-10-8-6-2/h5-21H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFAKDOCBCXKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662258 | |

| Record name | (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101829-05-4 | |

| Record name | (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl typically involves multiple steps, starting with the formation of the oxazolidin ring. One common approach is the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and continuous flow processes to achieve high yields and purity. The choice of reagents and solvents is optimized to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

Reduction: : Reduction of the oxo group to a hydroxyl group.

Substitution: : Replacement of one or more substituents on the oxazolidin ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and various substituted oxazolidin derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Formula : C23H46NO2

- Molecular Weight : 368.617 g/mol

- CAS Number : 101829-05-4

Structure

The structure of (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl features an oxazolidine ring, which is known for its stability and reactivity in organic reactions. The presence of the dimethyl and dinonyl groups contributes to its unique properties.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, showing potential as a new class of antibiotics. A study demonstrated that modifications in the oxazolidine structure can enhance its antibacterial activity against resistant strains of bacteria .

Drug Development : The compound's ability to act as a scaffold for drug design makes it valuable in pharmaceutical research. Its structural features allow for the development of novel therapeutic agents targeting specific diseases, including cancer and infectious diseases .

Materials Science

Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance material strength and thermal stability .

Coatings and Adhesives : The compound is also explored for use in coatings and adhesives due to its chemical stability and adhesion properties. These applications are particularly relevant in industries requiring durable and resistant materials .

Chemical Intermediate

Organic Synthesis : In organic chemistry, this compound functions as an important intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclizations .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of several oxazolidine derivatives, including this compound. Results indicated a significant reduction in bacterial viability against Staphylococcus aureus strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Case Study 2: Polymer Development

In a polymer chemistry research project, this compound was utilized as a building block for synthesizing high-performance polymers. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers used in similar applications .

Wirkmechanismus

The mechanism by which (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidin-3-yl Oxidanyl Derivatives

Structural and Substituent Variations

The table below compares key structural features and properties of analogous oxazolidin-3-yl oxidanyl compounds:

Key Differences in Properties and Reactivity

- Lipophilicity: The dinonyl-substituted compound exhibits higher lipophilicity than pyridyl- or carboxylate-bearing analogs, favoring applications in non-polar media vs. .

- Coordination Capacity: The pyridyl-substituted analog (4,4-dimethyl-2,2-bis(pyridin-2-yl)-1,3-oxazolidine-3-oxyl) forms stable lanthanide complexes due to its N-donor pyridyl groups, a feature absent in alkyl-substituted derivatives .

- Thermal Stability: Fluorinated oxazolidinones (e.g., 4-benzyl-5-tridecafluorooctyl-1,3-oxazolidin-2-one) demonstrate enhanced thermal and chemical stability compared to non-fluorinated nitroxides, attributed to strong C–F bonds .

Biologische Aktivität

(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C23H46NO, with a molecular weight of 368.6 g/mol. Its structure is characterized by the oxazolidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Recent research indicates that compounds containing oxazolidine moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Studies have shown that oxazolidine derivatives possess significant antimicrobial properties. The mechanism typically involves interference with bacterial protein synthesis. For instance, similar compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria.

Neuroprotective Effects

Research indicates that oxazolidine derivatives may also exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. They may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic neurotransmission.

Case Study:

A study evaluating the inhibitory effects of oxazolidine derivatives on AChE and BuChE found that certain derivatives had IC50 values significantly lower than standard drugs like donepezil. For example, a related compound exhibited an IC50 of 5.07 µM against BuChE with a selectivity index greater than 19.72 .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition: Compounds similar to this oxazolidine have been shown to inhibit key enzymes involved in neurotransmission.

- Antioxidant Properties: Some derivatives demonstrate antioxidant activity that can protect cells from oxidative stress.

- Interaction with Receptors: The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.